2,6-difluoro-N-(propan-2-yl)aniline
CAS No.:
Cat. No.: VC16255152
Molecular Formula: C9H11F2N
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F2N |
|---|---|
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 2,6-difluoro-N-propan-2-ylaniline |
| Standard InChI | InChI=1S/C9H11F2N/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,12H,1-2H3 |
| Standard InChI Key | FQVANLBLXWHZJB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=C(C=CC=C1F)F |
Introduction
Chemical Identity and Structural Characteristics
2,6-Difluoro-N-(propan-2-yl)aniline belongs to the class of substituted anilines, with the molecular formula C₉H₁₂F₂N and a molecular weight of 171.20 g/mol. The benzene ring is substituted with fluorine atoms at the ortho (C2) and para (C6) positions relative to the amine group, which is further modified by an isopropyl substituent (-N-(propan-2-yl)). This configuration significantly influences the compound’s electronic and steric properties.
The fluorine atoms introduce strong electron-withdrawing effects, reducing the electron density of the aromatic ring and altering reactivity in electrophilic substitution reactions. Meanwhile, the isopropyl group contributes steric hindrance, which can modulate interactions with biological targets or catalytic surfaces. Comparative analysis with related compounds highlights distinct differences in reactivity and stability (Table 1) .
Table 1: Comparative Analysis of Substituted Anilines
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| 2,6-Difluoroaniline | C₆H₅F₂N | No isopropyl group; higher reactivity |
| 2,4-Difluoro-N-isopropylaniline | C₉H₁₂F₂N | Fluorine at 2,4-positions |
| 4-Isopropylaniline | C₉H₁₃N | No fluorine substituents |
Synthesis and Industrial Production
The synthesis of 2,6-difluoro-N-(propan-2-yl)aniline can be adapted from methods developed for structurally similar compounds. A patented approach for producing 2,4-difluoro-N-isopropylaniline involves reacting 2,4-difluoroaniline with isopropyl halides (e.g., isopropyl chloride or bromide) under controlled conditions . This method, while tailored for the 2,4-isomer, provides a framework for synthesizing the 2,6-derivative through analogous steps:
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Reaction Conditions:
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Substrates: 2,6-Difluoroaniline (precursor) and isopropyl halide.
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Temperature: Maintained above 80°C to drive the alkylation reaction .
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Solvent: High-bopoint solvents (e.g., dimethylformamide) or solvent-free conditions.
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Pressure: Conducted under ambient or elevated pressure to enhance reaction kinetics .
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Mechanism:
The reaction proceeds via nucleophilic substitution, where the amine group of 2,6-difluoroaniline attacks the electrophilic carbon of the isopropyl halide. The elimination of hydrogen halide (HX) yields the N-isopropylated product. -
Yield and Purity:
Industrial-scale production prioritizes high yield (>85%) and purity (>95%), achievable through optimized catalyst use and post-reaction purification techniques such as distillation or recrystallization .
Physicochemical Properties
The compound’s properties are influenced by its fluorine and isopropyl substituents:
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Physical State: Likely a liquid at room temperature, analogous to 2,6-difluoroaniline, which is stored as a light-sensitive liquid under inert gas .
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Solubility: Expected to be soluble in polar aprotic solvents (e.g., dichloromethane, acetone) due to the amine group’s polarity, with limited water solubility.
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Stability: Susceptible to oxidative degradation; recommended storage in cool, dark environments under nitrogen or argon .
Thermal Properties:
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Boiling Point: Estimated to exceed 200°C based on comparisons with similar N-alkylated anilines.
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Melting Point: Likely below 25°C, given the liquid state of the precursor .
Future Research Directions
Further investigations should prioritize:
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Biological Screening: Evaluating its efficacy as an enzyme inhibitor or receptor modulator.
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Process Optimization: Developing greener synthesis routes with reduced solvent use and higher atom economy.
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Material Applications: Exploring its utility in advanced polymers or coatings.
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